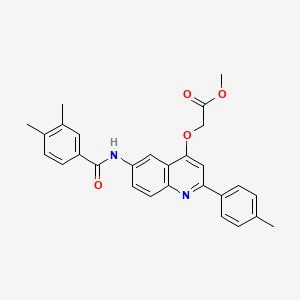

![molecular formula C10H8F2N2O3 B2488547 1-[[5-(Difluoromethyl)furan-2-yl]methyl]pyrazole-4-carboxylic acid CAS No. 2248272-06-0](/img/structure/B2488547.png)

1-[[5-(Difluoromethyl)furan-2-yl]methyl]pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

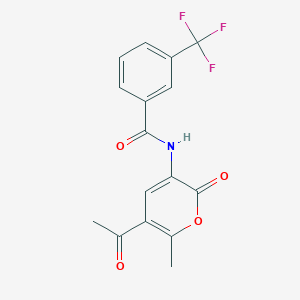

This compound is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides . It contains a pyrazole ring, which is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of this compound involves several steps. Starting with propargyl alcohol, the compound undergoes oxidation, esterification, and addition to synthesize N,N-dimethylaminoacrylic acid ethyl ester . This intermediate then undergoes substitution, cyclization, methylation, and basic hydrolysis to yield the final product .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . The presence of aromatic residues, such as Tyrosine and Histidine, may provide complexities in the binding process due to potential π-π stacking or hydrogen bonding interactions .Chemical Reactions Analysis

Pyrazoles, including this compound, are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . In addition, the Suzuki–Miyaura coupling reaction is a key step in the synthesis of this compound, involving the transmetalation of organoboron reagents .Physical And Chemical Properties Analysis

The compound has a density of 1.307 g/cm^3, a boiling point of 288.4°C, and a vapor pressure of 0.27 Pa at 25°C . It is soluble in DMSO and methanol to a limited extent .Mechanism of Action

Future Directions

Given its role as a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides , this compound has significant potential for future research and development in the field of agriculture and plant protection. Further studies could explore its synthesis, properties, and applications in more detail.

properties

IUPAC Name |

1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2O3/c11-9(12)8-2-1-7(17-8)5-14-4-6(3-13-14)10(15)16/h1-4,9H,5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLBTXYWTQISQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(F)F)CN2C=C(C=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[[5-(Difluoromethyl)furan-2-yl]methyl]pyrazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2488464.png)

![4-Methyl-3-(nitromethyl)-2-(2-oxo-2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}ethyl)cyclopentan-1-one](/img/structure/B2488465.png)

![1-[(Chloromethoxy)methyl]-4-methoxybenzene](/img/structure/B2488471.png)

![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/no-structure.png)

![N-[3-Methyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2488473.png)

![N-benzyl-3-{4-[(dimethylamino)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2488477.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488478.png)

![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2488484.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-5-(trifluoromethyl)-1,2-dihydro-3-pyridinyl]-3-methylbutanamide](/img/structure/B2488486.png)